1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a molecular formula of C16H14N4O2S2 and a molecular weight of 358.44 . This compound belongs to the thiazole family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the formation of the thiazole ring followed by the introduction of the phenylsulfanyl and purine moieties. One common method involves the reaction of 1,3-dimethyl-2-thioxo-2,3-dihydro-1H-purine-6-one with phenylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the thiazole ring or the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran (THF); room temperature to reflux conditions.
Substitution: Alkyl halides, acyl chlorides; organic solvents like DMF or dichloromethane; room temperature to elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, reduced phenylsulfanyl derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
Scientific Research Applications
1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The phenylsulfanyl group can enhance the compound’s binding affinity to its targets, while the purine moiety can mimic natural nucleotides, interfering with DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2-thioxo-2,3-dihydro-1H-purine-6-one: A precursor in the synthesis of the target compound.
Phenylmethyl bromide:
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its combination of the thiazole, phenylsulfanyl, and purine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H14N4O2S2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2,4-dimethyl-8-(phenylsulfanylmethyl)purino[8,7-b][1,3]thiazole-1,3-dione |
InChI |
InChI=1S/C16H14N4O2S2/c1-18-13-12(14(21)19(2)16(18)22)20-10(9-24-15(20)17-13)8-23-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
NRDFBCRCRJQUDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=CSC3=N2)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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